N-(2-iodophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-iodophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 3-methyl-4-nitrobenzoic acid.
Amidation Reaction: The 2-iodoaniline undergoes an amidation reaction with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(2-iodophenyl)-3-amino-4-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the boronic acid used.
Oxidation: Formation of N-(2-iodophenyl)-3-carboxy-4-nitrobenzamide.
Scientific Research Applications
N-(2-iodophenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3-methyl-4-nitrobenzamide depends on its specific application. For example, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and nitro group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-iodophenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(2-iodophenyl)-3-methylbenzamide: Lacks the nitro group, which can affect its chemical properties and applications.
N-(2-bromophenyl)-3-methyl-4-nitrobenzamide: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and interactions.
Uniqueness
N-(2-iodophenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of the iodine atom, nitro group, and benzamide structure. This combination imparts specific chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11IN2O3 |
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Molecular Weight |
382.15 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H11IN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |
InChI Key |
XPLLREVOWOLMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
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